(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
Description
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a chiral diamine derivative characterized by a dimethyl-substituted amine group at position 1 (N1), a phenylthio (-SPh) moiety at position 4, and an R-configuration at the chiral carbon (position 3). This compound belongs to the class of functionalized alkanediamines, which are of interest in medicinal chemistry and materials science due to their structural versatility.
Properties
IUPAC Name |
(3R)-1-N,1-N-dimethyl-4-phenylsulfanylbutane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(2)9-8-11(13)10-15-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNYAHNHKFYZOU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](CSC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Ene Coupling
A terminal alkene (e.g., 1,3-butadiene derivative) reacts with thiophenol under radical initiation to install the phenylthio group. Typical conditions include:
Reductive Amination
The intermediate amine undergoes dimethylation using formaldehyde and sodium cyanoborohydride (NaBH3CN):
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Molar Ratio : Amine:formaldehyde:NaBH3CN = 1:2:1.5
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Solvent : Methanol or ethanol
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pH : Buffered at 6–7 with acetic acid
Key Optimization :
-
Stereochemical integrity is maintained by conducting reductive amination at low temperatures (0–5°C).
Nucleophilic Substitution with Dimethylamine
This method employs a dihalide precursor (e.g., 1,4-dibromo-2-(phenylthio)butane) reacting with dimethylamine (Table 1).
Table 1 : Conditions for Nucleophilic Substitution
| Parameter | Value |
|---|---|
| Precursor | 1,4-Dibromo-2-(phenylthio)butane |
| Nucleophile | Dimethylamine (2.5 equiv) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Potassium carbonate (K2CO3) |
| Temperature | 40°C, 24 hours |
| Yield | 55–62% |
Challenges :
-
Competing elimination reactions reduce yield.
-
Racemization at C3 requires chiral additives (e.g., (R)-BINOL).
Asymmetric Catalytic Hydrogenation
To directly install the (3R) configuration, asymmetric hydrogenation of a prochiral enamine precursor is employed.
Enamine Synthesis
A ketone (e.g., 4-(phenylthio)-2-butanone) reacts with dimethylamine to form an enamine:
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Catalyst : Rhodium-(R)-BINAP complex
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Pressure : 50 psi H2
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Solvent : Ethanol
Advantages :
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors optimize reaction parameters (Table 2).
Table 2 : Continuous Flow Parameters
| Step | Residence Time | Temperature | Catalyst Loading |
|---|---|---|---|
| Thiol-Ene Coupling | 15 min | 70°C | AIBN (1 mol%) |
| Reductive Amination | 30 min | 25°C | NaBH3CN (1.2 equiv) |
| Purification | In-line SCX column | — | — |
Outcomes :
Purification and Characterization
Chromatographic Methods
Analytical Data
Comparative Analysis of Methods
Table 3 : Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Thiol-Ene + Reductive | 70–78 | 98 | Moderate |
| Nucleophilic Substitution | 55–62 | 85–90 | Low |
| Asymmetric Hydrogenation | 75–82 | 92–96 | High |
| Continuous Flow | 85–90 | 99 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine groups or the phenylthio moiety.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amines or reduced phenylthio derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of proteases, preventing substrate cleavage and thereby inhibiting the enzyme’s activity . The pathways involved may include the disruption of protease-mediated processes, which are crucial in various biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Butanediamine Derivatives
The target compound differs from simpler 1,3-butanediamine derivatives in its substitution pattern:
- N1,N1-Dialkyl-1,3-propanediamine analogs (e.g., N1,N1-diethyl-1,3-propanediamine): These lack the phenylthio group and chiral center, resulting in lower molecular weight and reduced steric bulk. Anticancer studies on such analogs (e.g., compounds 4a–f, 5a–f) show moderate activity, with IC₅₀ values ranging from 10–50 µM in cancer cell lines. The phenylthio group in the target compound may enhance binding affinity to cellular targets via hydrophobic or π-π interactions .
- Dimeric derivatives (e.g., 7a–c in ): Formed via reactions with 1,2-ethanediamine or similar linkers, these exhibit higher molecular weights (e.g., ~400–500 g/mol) and distinct pharmacokinetic profiles.
Table 1: Key Differences Between (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine and 1,3-Butanediamine Analogs
1,4-Butanediamine (Putrescine) Derivatives
1,4-Butanediamine (putrescine) is a linear diamine involved in cell proliferation. Key comparisons include:
- For example, 1,4-diaminobutane exhibits a vapor pressure of 0.12 kPa at 25°C, while the phenylthio group in the target compound likely reduces volatility due to increased molecular weight and intermolecular interactions .
- Biological Role: Unlike putrescine, which is endogenous and involved in polyamine biosynthesis, the target compound’s synthetic modifications may confer exogenous bioactivity, such as anticancer effects, without interfering with natural polyamine pathways .
Table 2: Thermodynamic Comparison with 1,4-Butanediamine Derivatives
| Property | This compound | 1,4-Diaminobutane |
|---|---|---|
| Boiling Point (°C) | Estimated >200 (decomposes) | 158–160 |
| Vapor Pressure (25°C) | <0.01 kPa (predicted) | 0.12 kPa |
| Water Solubility | Low (phenylthio group) | High |
N1,N1,3-Trimethyl-1,3-butanediamine
This analog () features an additional methyl group at position 3:
- This could impact reactivity in amidation or polymerization reactions.
- Chirality : Unlike the trimethyl analog, the target compound’s chiral center may enable enantioselective interactions in biological systems, such as binding to chiral receptors or enzymes .
Sulfur-Containing Analogs
The phenylthio group distinguishes the target compound from non-sulfur analogs like 3-chloro-N-phenyl-phthalimide (). While the latter is used in polyimide synthesis, the target compound’s sulfur atom could enable unique applications, such as metal chelation or participation in redox reactions.
Biological Activity
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine, also known by its CAS number 870812-32-1, is a compound of significant interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20N2S
- Molecular Weight : 224.37 g/mol
- IUPAC Name : (R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine
- SMILES Notation : NC@@HCCN(C)C
The compound features a butanediamine backbone with dimethylated amine groups and a phenylthio substituent, which contribute to its distinctive reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of a suitable butanediamine precursor with a phenylthio reagent under controlled conditions, often utilizing solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to enhance yield and purity.
This compound has been investigated for its potential as a protease inhibitor . It binds to the active sites of proteases, effectively preventing substrate cleavage and inhibiting enzyme activity. This mechanism is crucial for therapeutic applications in diseases where proteases play a significant role .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Protease Inhibition :
- Research indicates that this compound exhibits inhibitory effects on various proteases. For instance, it was shown to inhibit serine proteases involved in inflammatory responses, thereby suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity :
-
Neuroprotective Effects :
- Investigations into neuroprotective properties revealed that this compound may protect neurons from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3R)-3-Amino-1-oxo-4-(phenylthio)butylmorpholine | Structure | Protease inhibition |
| 1-Piperazinecarboxylic acid derivatives | Structure | Anticancer properties |
The unique structural features of this compound distinguish it from similar compounds, particularly due to its specific interaction with biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine?
- Methodological Answer : Enantioselective synthesis can be optimized using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. Resolution techniques, such as diastereomeric salt formation or chromatography with chiral stationary phases, are critical for isolating the (R)-enantiomer. Monitoring enantiomeric excess (ee) via polarimetry or chiral HPLC is essential, as described for structurally related amines in asymmetric synthesis protocols .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry and substituent placement using 1H and 13C NMR. For example, the phenylthio group’s aromatic protons (δ 7.2–7.5 ppm) and methyl groups on the dimethylamino moiety (δ 2.2–2.5 ppm) should align with predicted splitting patterns.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ for C12H20N2S requires m/z 231.1321).
- UV/Vis : The phenylthio group may exhibit absorbance near 250–270 nm, aiding in purity assessment .
Q. What purification methods are effective for removing byproducts in the synthesis of this compound?
- Methodological Answer : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) effectively isolates the target compound. Recrystallization using solvents like dichloromethane/hexane can further enhance purity. Purity ≥98% (HPLC) is achievable, as demonstrated in protocols for structurally similar diamines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or ReactIR) to identify intermediates or side reactions under varying conditions (temperature, solvent polarity).
- DoE (Design of Experiments) : Systematically test factors like catalyst loading, reaction time, and stoichiometry to isolate yield-limiting variables. This approach is validated in studies on amine derivatives .
- Contaminant Profiling : LC-MS or GC-MS can detect trace impurities (e.g., oxidation byproducts from the phenylthio group) that reduce yield .
Q. What mechanistic insights explain the stereochemical stability of this compound under acidic or basic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) and analyze degradation products via LC-MS. The phenylthio group’s electron-withdrawing nature may stabilize the stereocenter against racemization.
- Computational Modeling : DFT calculations can predict energy barriers for stereoinversion, as applied to similar propanediamine derivatives .
Q. How does the compound’s amine functionality influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare activity of the (R)-enantiomer vs. (S)-enantiomer in enzyme inhibition assays (e.g., ornithine decarboxylase). The dimethylamino group’s basicity (pKa ~10) may enhance binding to anionic sites.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins, as seen in studies on polyamine analogs .
Q. What strategies mitigate oxidative degradation of the phenylthio moiety during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
